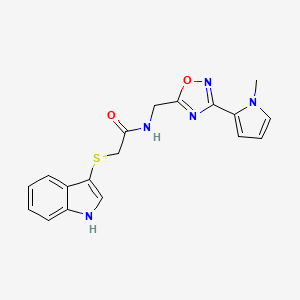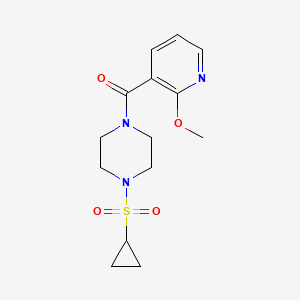![molecular formula C13H23NO2 B2380902 N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide CAS No. 2169487-43-6](/img/structure/B2380902.png)
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” is a complex organic compound. The “7-oxaspiro[3.5]nonan-1-yl” part refers to a spirocyclic compound, which is a type of cyclic compound with two rings sharing a single atom . The “pivalamide” part refers to an amide derivative of pivalic acid, which is a type of branched-chain aliphatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” would be characterized by the presence of a spirocyclic ring and an amide functional group. The spirocyclic ring would likely impart rigidity to the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
As an amide, “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” could undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The spirocyclic ring could potentially undergo reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide” would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)11(15)14-10-4-5-13(10)6-8-16-9-7-13/h10H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHNDBSZEYNNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC12CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


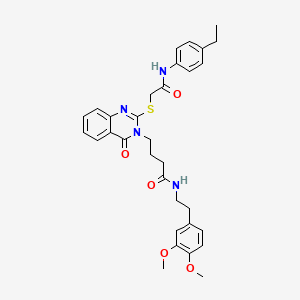
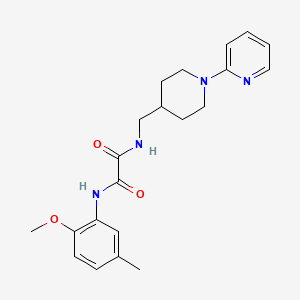
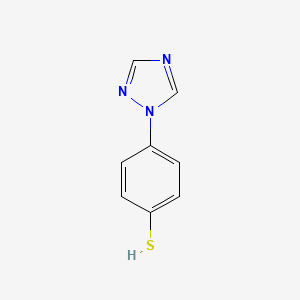
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)

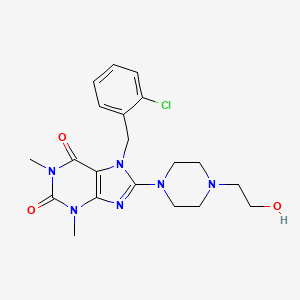
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
